molecular formula C9H8Cl3NO2S B15107920 Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B15107920
M. Wt: 300.6 g/mol
InChI Key: BLWFRFBZJNVEPP-UHFFFAOYSA-N
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Description

Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound characterized by the presence of a prop-2-enyl group attached to a sulfonyl amine moiety, which is further substituted with a 2,3,4-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of prop-2-enylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfinyl or thiol derivatives. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine include other sulfonyl amines with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms at the 2, 3, and 4 positions of the phenyl ring can enhance its electron-withdrawing properties, potentially leading to unique reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C9H8Cl3NO2S

Molecular Weight

300.6 g/mol

IUPAC Name

2,3,4-trichloro-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C9H8Cl3NO2S/c1-2-5-13-16(14,15)7-4-3-6(10)8(11)9(7)12/h2-4,13H,1,5H2

InChI Key

BLWFRFBZJNVEPP-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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